N-(2,5-dichlorophenyl)-2-(propylamino)acetamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide: is a chemical compound characterized by the presence of a dichlorophenyl group attached to an acetamide moiety, with a propylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and propylamine.
Acylation Reaction: The 2,5-dichloroaniline undergoes acylation with chloroacetyl chloride to form N-(2,5-dichlorophenyl)-2-chloroacetamide.
Amination Reaction: The N-(2,5-dichlorophenyl)-2-chloroacetamide is then reacted with propylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2,5-dichlorophenyl)-2-(propylamino)ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,5-dichlorophenyl)-2-(propylamino)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)-2-(propylamino)acetamide: Differing in the position of chlorine atoms on the phenyl ring.
N-(2,5-dichlorophenyl)-2-(methylamino)acetamide: Differing in the alkyl group attached to the amino group.
Uniqueness
The unique structural features of this compound, such as the specific positioning of chlorine atoms and the propylamino substituent, contribute to its distinct chemical and biological properties.
Biological Activity
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a dichlorophenyl group attached to a propylamino acetamide structure. This configuration allows it to engage in various chemical reactions, such as oxidation and substitution, which can be leveraged for synthetic modifications in drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, potentially influencing inflammatory responses and pain mechanisms.
Therapeutic Potential
Recent studies have highlighted the compound's anti-inflammatory and analgesic properties. It has been investigated for its ability to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), which plays a significant role in chronic inflammatory conditions .
Case Studies and Research Findings
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the release of TNF-α from stimulated macrophages. This suggests a potential application in treating conditions characterized by excessive inflammation .
- Analgesic Activity : Animal models have shown that administration of this compound resulted in decreased pain responses in models of acute pain, indicating its potential as a non-opioid analgesic alternative .
- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, including resistant strains like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values observed were comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Activity | Effect Observed | Reference |
---|---|---|
Anti-inflammatory | Reduced TNF-α release | |
Analgesic | Decreased pain responses | |
Antimicrobial | Effective against resistant bacteria |
Future Directions
The ongoing research into this compound emphasizes the need for further exploration into its pharmacokinetics and long-term safety profiles. Future studies should focus on:
- In vivo efficacy : Expanding animal studies to assess therapeutic outcomes in chronic models.
- Mechanistic studies : Elucidating the precise molecular mechanisms through which the compound exerts its effects.
- Synthesis of analogs : Developing and testing analogs to enhance potency and reduce potential side effects.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(propylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-2-5-14-7-11(16)15-10-6-8(12)3-4-9(10)13/h3-4,6,14H,2,5,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSZZCTUOOODPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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